

# In-Depth Technical Guide to 3-Amino-1-phenyl-1H-pyrazol-5-ol

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## Compound of Interest

Compound Name: 3-amino-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B181071

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-amino-1-phenyl-1H-pyrazol-5-ol**, a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its chemical properties, commercial availability, key experimental protocols, and its role as a scaffold in drug discovery, particularly as a privileged structure for kinase inhibitors.

## Chemical Identity and Tautomerism

**3-Amino-1-phenyl-1H-pyrazol-5-ol** is a pyrazole derivative that exists in tautomeric equilibrium with its more stable keto form, 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one (also known as 3-amino-1-phenyl-2-pyrazolin-5-one). Due to this equilibrium, the compound is most commonly identified in commercial and chemical databases by the CAS number of its keto tautomer.

- IUPAC Name (enol form): **3-amino-1-phenyl-1H-pyrazol-5-ol**
- IUPAC Name (keto form): 5-amino-2-phenyl-4H-pyrazol-3-one<sup>[1]</sup>
- Common Name: 1-Phenyl-3-amino-5-pyrazolone
- CAS Number: 4149-06-8 (for the keto tautomer, 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one)<sup>[1]</sup>

- Molecular Formula:  $C_9H_9N_3O$  [1]
- Molecular Weight: 175.19 g/mol [1]

The tautomeric relationship is a critical aspect of this molecule's chemistry and influences its reactivity and application in synthesis.

**Caption:** Tautomeric equilibrium between the enol and keto forms.

## Commercial Suppliers and Quantitative Data

This compound is available from several commercial chemical suppliers, typically under the name "3-Amino-1-phenyl-2-pyrazolin-5-one" and CAS number 4149-06-8. The following table summarizes key quantitative data from various suppliers to facilitate comparison.

Supplier	Product Name	CAS No.	Purity	Melting Point (°C)	Appearance
Chem-Impex	3-Amino-1-phenyl-2-pyrazolin-5-one	4149-06-8	≥ 98% (HPLC)[2][3]	206[2][3]	White to brown to dark purple crystalline powder[2][3]
TCI Chemicals	3-Amino-1-phenyl-2-pyrazolin-5-one	4149-06-8	>97.0% (HPLC/Titration)[4]	206[4]	White to Brown to Dark purple powder to crystal[4]
Thermo Scientific	3-Amino-1-phenyl-2-pyrazolin-5-one	4149-06-8	≥96.0% (GC) [5]	Not Specified	Cream to brown powder[5]
Santa Cruz Biotechnology	3-Amino-1-phenyl-2-pyrazolin-5-one	4149-06-8	≥97%[6]	Not Specified	Not Specified
ECHEMI	3-Amino-1-phenyl-2-pyrazolin-5-one	4149-06-8	Not Specified	218-219[7]	Yellowish-brown crystalline powder[7]
BioCrick	3-Amino-1-phenyl-2-pyrazolin-5-one	4149-06-8	High-purity (NMR confirmed)[8]	Not Specified	Not Specified

Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[8]

## Experimental Protocols & Applications

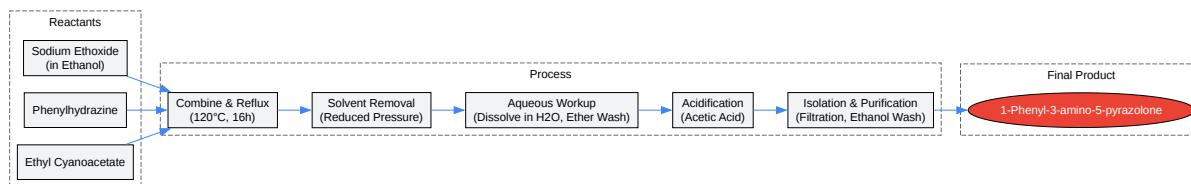
**3-Amino-1-phenyl-1H-pyrazol-5-ol** is a valuable building block in organic synthesis. Its bifunctional nature (amine and active methylene group in the keto form) allows for the construction of a variety of more complex heterocyclic systems.

## Synthesis of 1-Phenyl-3-amino-5-pyrazolone

A well-established procedure for the synthesis of the title compound is available from Organic Syntheses. The protocol involves the condensation of ethyl cyanoacetate and phenylhydrazine in the presence of a strong base.

### Experimental Protocol:

- Reactants: Ethyl cyanoacetate, Phenylhydrazine, Sodium ethoxide (prepared in situ from sodium and absolute ethanol).
- Procedure:
  - Prepare sodium ethoxide solution by reacting sodium metal with absolute ethanol in a three-necked flask equipped with a stirrer and reflux condenser.
  - To the hot solution, add ethyl cyanoacetate followed by phenylhydrazine.
  - Heat the mixture in an oil bath at 120°C for 16 hours with stirring.
  - Remove most of the ethanol under reduced pressure.
  - Dissolve the residue in water, warm to ~50°C, and then cool to room temperature.
  - Extract the aqueous solution with ether to remove impurities.
  - Acidify the aqueous phase with glacial acetic acid and cool in an ice bath.
  - Collect the precipitated crude product by filtration.
  - Purify the product by washing with 95% ethanol, followed by boiling in and recrystallizing from ethanol.



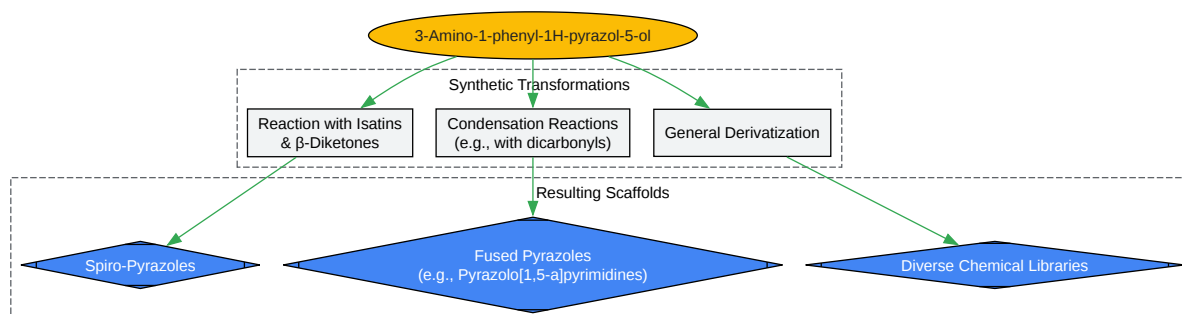
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**Caption:** Workflow for the synthesis of 1-Phenyl-3-amino-5-pyrazolone.

## Applications in Synthesis

The compound serves as a precursor for various heterocyclic structures with potential biological activities. Its reactivity makes it a key component in multicomponent reactions.

- **Synthesis of Spiro Compounds:** It can undergo efficient, green reactions with isatins and  $\beta$ -diketones in an aqueous medium to produce novel spirocompounds with high yields.[8]
- **Synthesis of Fused Heterocycles:** It is used in reactions to create fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and other fused pyrazoles, which are scaffolds of interest in drug discovery.



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**Caption:** Synthetic utility of **3-amino-1-phenyl-1H-pyrazol-5-ol**.

## Role in Drug Discovery and Signaling Pathways

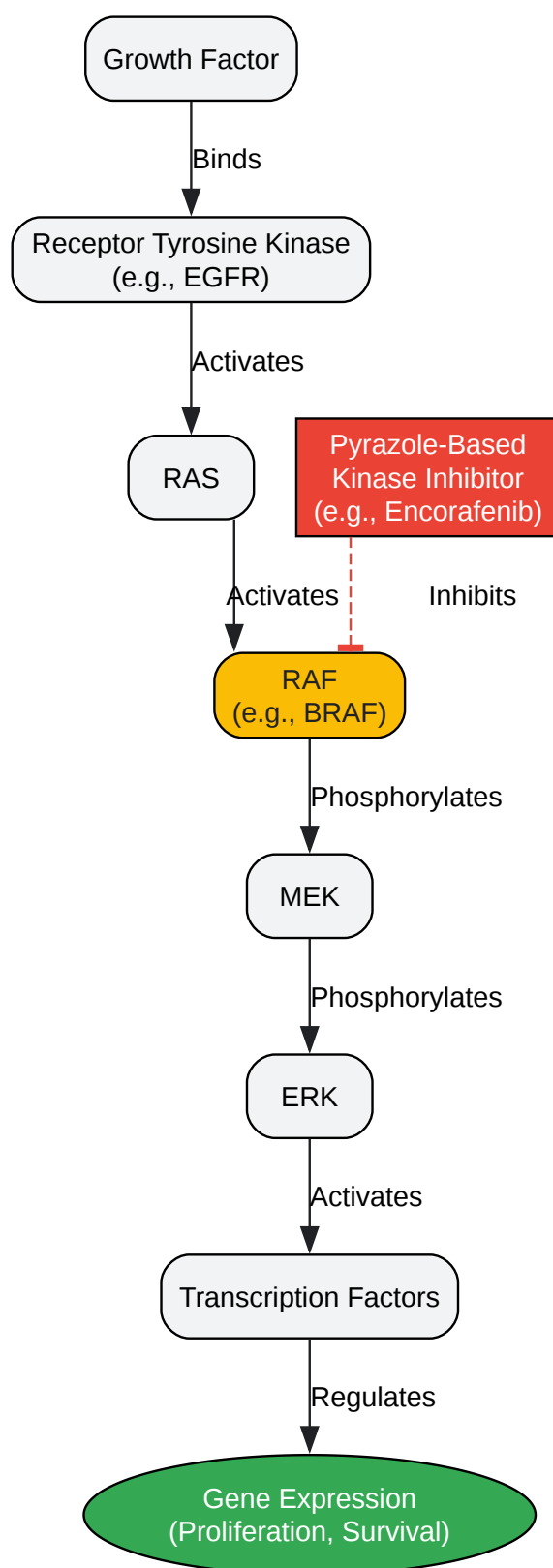
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[2] Its metabolic stability and ability to act as a bioisostere for other aromatic rings make it a desirable core structure for drug candidates.[7] Pyrazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]

A primary area of interest for pyrazole-based compounds is the development of kinase inhibitors.[9] Kinases are crucial enzymes that regulate a vast number of cellular processes by phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

While **3-amino-1-phenyl-1H-pyrazol-5-ol** has not been directly implicated as an inhibitor of a specific signaling pathway in the available literature, its structural motifs are present in potent kinase inhibitors. These inhibitors often function by competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade.

For example, the pyrazole derivative Encorafenib is a BRAF inhibitor that targets the MAPK signaling pathway, which is frequently overactive in melanoma.<sup>[2]</sup> Similarly, Baricitinib, another pyrazole-containing drug, inhibits Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway involved in inflammation and immunity.<sup>[2][7]</sup>

The diagram below illustrates a generalized model of how a pyrazole-based kinase inhibitor can interrupt a signaling pathway, such as the MAPK pathway, which is critical for cell proliferation and survival.



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**Caption:** Inhibition of the MAPK signaling pathway by a pyrazole-based kinase inhibitor.

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